Tris-[4-(tritylamino)-phenyl]acetonitrile
Description
Tris-[4-(tritylamino)-phenyl]acetonitrile is a tri-substituted acetonitrile derivative featuring three triphenylmethyl (trityl) amino groups attached to a central phenyl ring. The trityl group (C₆H₅)₃C— is a bulky, electron-rich substituent known for its steric shielding and protective role in synthetic chemistry.
Properties
CAS No. |
307351-60-6 |
|---|---|
Molecular Formula |
C77H60N4 |
Molecular Weight |
1041.3 g/mol |
IUPAC Name |
2,2,2-tris[4-(tritylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C77H60N4/c78-58-74(59-46-52-71(53-47-59)79-75(62-28-10-1-11-29-62,63-30-12-2-13-31-63)64-32-14-3-15-33-64,60-48-54-72(55-49-60)80-76(65-34-16-4-17-35-65,66-36-18-5-19-37-66)67-38-20-6-21-39-67)61-50-56-73(57-51-61)81-77(68-40-22-7-23-41-68,69-42-24-8-25-43-69)70-44-26-9-27-45-70/h1-57,79-81H |
InChI Key |
RTIVSRHSHHLETM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)C(C#N)(C5=CC=C(C=C5)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tris-[4-(tritylamino)-phenyl]acetonitrile typically involves the reaction of tritylamine with a suitable phenylacetonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tris-[4-(tritylamino)-phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
Tris-[4-(tritylamino)-phenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of Tris-[4-(tritylamino)-phenyl]acetonitrile involves its interaction with specific molecular targets. The tritylamino groups can interact with electron-rich or electron-deficient sites on other molecules, leading to various chemical and biological effects. The pathways involved may include electron transfer, hydrogen bonding, and van der Waals interactions .
Comparison with Similar Compounds
Key Structural Features :
- Core structure : A phenylacetonitrile backbone.
- Substituents: Three 4-(tritylamino) groups at the phenyl ring positions.
- Molecular weight : Estimated >800 g/mol due to the trityl groups.
- Electronic profile: Strong electron-donating character from tritylamino groups, enhancing nucleophilicity at the nitrile group.
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
Acetonitrile derivatives vary widely based on substituent type, position, and number. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects: Tritylamino groups dominate the electronic profile, increasing electron density at the nitrile group compared to nitro- or chloro-substituted analogs .
Physical and Spectral Properties
While direct data for this compound is unavailable, trends can be extrapolated:
| Property | This compound (Inferred) | N-(4-dimethylamino 3,5-dinitrophenyl)acetonitrile | 2-(4-Hydroxyphenyl)acetonitrile |
|---|---|---|---|
| Melting Point | High (>200°C) | 150–160°C | 80–90°C |
| Solubility | Low in polar solvents, high in aromatic solvents | Moderate in DMSO, DMF | High in polar solvents |
| UV-Vis Absorption | λₘₐₓ ~270–300 nm (aromatic π→π*) | λₘₐₓ ~320 nm (nitro groups) | λₘₐₓ ~260 nm (-OH conjugation) |
| ¹H NMR (δ, ppm) | Aromatic protons: 6.8–7.5; Trityl CH: 5.2–5.5 | Aromatic: 7.0–8.5; NH₂: 3.1 | Aromatic: 6.5–7.0; -OH: 5.2 |
Notes:
Chemical Reactivity :
- Nitrile Group : The electron-rich environment enhances nucleophilic addition reactions (e.g., formation of amines or ketones).
- Trityl Groups: Protect amino functionalities during synthesis; can be cleaved under acidic conditions .
Computational Insights
Density Functional Theory (DFT) studies () predict the following for this compound:
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